

# Application Notes and Protocols: Use of Penethamate Hydriodide in Lactating Cows

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## Compound of Interest

Compound Name: Penethamate hydriodide

Cat. No.: B121397

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## Introduction

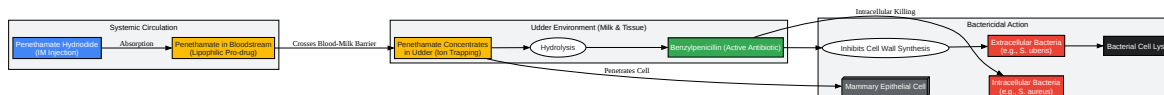
**Penethamate hydriodide** is a pro-drug of benzylpenicillin (Penicillin G) specifically formulated for veterinary use, primarily in the treatment of bovine mastitis.[1][2] Its unique chemical structure as the diethylaminoethyl ester of benzylpenicillin makes it highly lipophilic, allowing for efficient penetration of the blood-milk barrier following intramuscular (IM) administration.[3][4] Once in the udder, it is hydrolyzed into its active form, benzylpenicillin, which exerts a bactericidal effect against susceptible Gram-positive bacteria, the common causative agents of mastitis.[2][3] This targeted delivery system results in high concentrations of the active antibiotic at the site of infection, including within mammary epithelial cells, making it an effective option for systemic treatment.[3][5]

These notes provide detailed data, experimental protocols, and visualizations for researchers, scientists, and drug development professionals working with **penethamate hydriodide** for the treatment of mastitis in lactating dairy cows.

## Mechanism of Action and Pharmacokinetics

Following intramuscular injection, **penethamate hydriodide** is absorbed into the bloodstream. Due to its basic and lipophilic nature, it readily crosses from the blood into the slightly more acidic environment of the milk and udder tissue.[3][6] Inside the udder, it becomes "ion-trapped" and is rapidly hydrolyzed to benzylpenicillin and diethylaminoethanol.[2][3] Benzylpenicillin then acts by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and a bactericidal effect.[3] A key advantage of penethamate is its ability to penetrate mammary epithelial cells,

allowing it to kill intracellular pathogens such as *Staphylococcus aureus* and *Streptococcus uberis*, which can be a cause of persistent and recurrent infections.[5][7]



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Figure 1: Mechanism of Action of **Penethamate Hydriodide**.

## Data Presentation

Quantitative data from various studies are summarized below for comparative analysis.

Table 1: Pharmacokinetic Parameters of Penicillin G in Lactating Cows Following a Single Intramuscular Injection of **Penethamate Hydriodide**

Parameter	Plasma	Milk	Reference
Mean Time to Max Concentration (Tmax)	3.76 hours	5.91 hours	[8]
Mean Half-life (T1/2)	4.27 hours	4.00 hours	[8]
Notes	Penethamate hydriodide administration leads to penicillin G concentrations in milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.[3]		

Table 2: Efficacy of Intramuscular **Penethamate Hydriodide** in Treating Subclinical Mastitis

Study Focus	Treatment Group	Duration	Bacteriological Cure Rate (Quarter %)	Bacteriological Cure Rate (Cow %)	Reference
Efficacy vs. Control	Penethamate Hydriodide	3 Days	59.5%	52.2%	<a href="#">[9]</a> <a href="#">[10]</a>
Untreated Control	-	16.7%	10.9%	<a href="#">[9]</a> <a href="#">[10]</a>	
Prolonged Duration	Penethamate Hydriodide (5g/day)	3 Days	32%	-	<a href="#">[11]</a> <a href="#">[12]</a>
Penethamate Hydriodide (5g/day)	6 Days	56%	-	<a href="#">[11]</a> <a href="#">[12]</a>	
Untreated Control	-	16%	-	<a href="#">[11]</a> <a href="#">[12]</a>	

Note: In these studies, bacteriological cure was generally defined as the absence of the pre-treatment pathogen in post-treatment milk samples.[\[9\]](#)[\[12\]](#)

Table 3: Comparative Efficacy of Systemic vs. Intramammary Treatment for Clinical Mastitis

Treatment Group	Administration Route	Duration	Bacteriological & Clinical Cure	SCC Reduction	Reference
Penethamate Hydriodide	Intramuscular	3 Days	No significant difference	More frequent reduction below 250,000 cells/mL, including in adjacent subclinical quarters.	[13]
Ampicillin/Cloxacillin	Intramammary	3 Days	No significant difference	Less frequent reduction.	[13]

Table 4: General Dosage and Withdrawal Information

Parameter	Guideline	Reference
Dosage	10 - 15 mg/kg body weight, daily	[3][4]
Administration	Intramuscular (IM) Injection	[3]
Treatment Duration	1 - 5 consecutive days, typically 3 days	[3][13]
Milk Withdrawal	96 - 108 hours (Product specific)	[4]
Meat Withdrawal	38 days (Product specific)	[14]

Disclaimer: Dosage, administration, and withdrawal periods are subject to variation based on the specific product formulation and local regulations. Always consult the product data sheet for precise instructions.

## Experimental Protocols

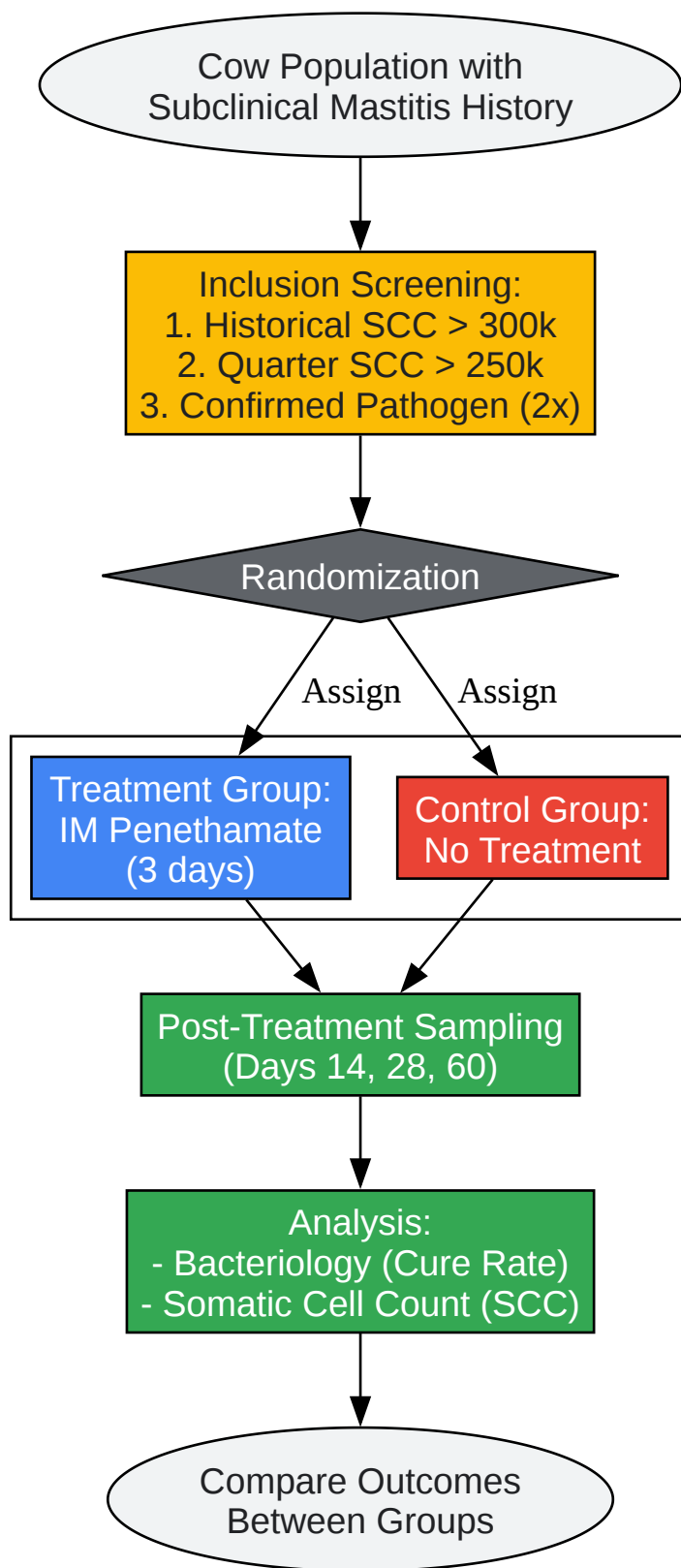
Detailed methodologies for key experimental designs are provided below.

### Protocol 1: Efficacy Evaluation of Systemic Penethamate Hydriodide for Subclinical Mastitis

(Based on the methodology described by Salat et al., 2008)[9]

- Objective: To evaluate the efficacy of a 3-day intramuscular treatment regimen of **penethamate hydriodide** compared to no treatment for lactating cows with subclinical mastitis.
- Methodology:
  - Animal Selection (Inclusion Criteria):
    - Lactating dairy cows with a history of high somatic cell counts (SCC), specifically  $\geq 300,000$  cells/mL in at least two of the last three monthly milk recordings.
    - At least one quarter with a current SCC  $> 250,000$  cells/mL.
    - Isolation of the same bacterial species from two consecutive quarter milk samples taken 2 to 4 days apart (pre-treatment confirmation).
  - Randomization: Eligible cows are randomly assigned to either a Treatment Group or a Control Group.
  - Treatment Administration:
    - Treatment Group: Administer **penethamate hydriodide** intramuscularly at a dose of 15 mg/kg body weight once daily for three consecutive days.
    - Control Group: Receive no treatment.
  - Sample Collection and Monitoring:

- Collect quarter milk samples for bacteriological analysis and SCC determination at 14, 28, and 60 days post-treatment initiation.
- Clinical observations should be recorded daily during the treatment period.
- Endpoint Definition:
  - Bacteriological Cure: Defined as the absence of the pre-treatment pathogen in the quarter milk samples taken at both 14 and 28 days post-treatment.
  - SCC Response: Monitor the change in SCC from baseline at each post-treatment time point.
- Data Analysis: Compare the bacteriological cure rates and changes in SCC between the treatment and control groups using appropriate statistical methods (e.g., logistic regression for cure rates).



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Figure 2: Experimental Workflow for a Clinical Trial.



## Protocol 2: Investigating the Effect of Treatment Duration on Efficacy

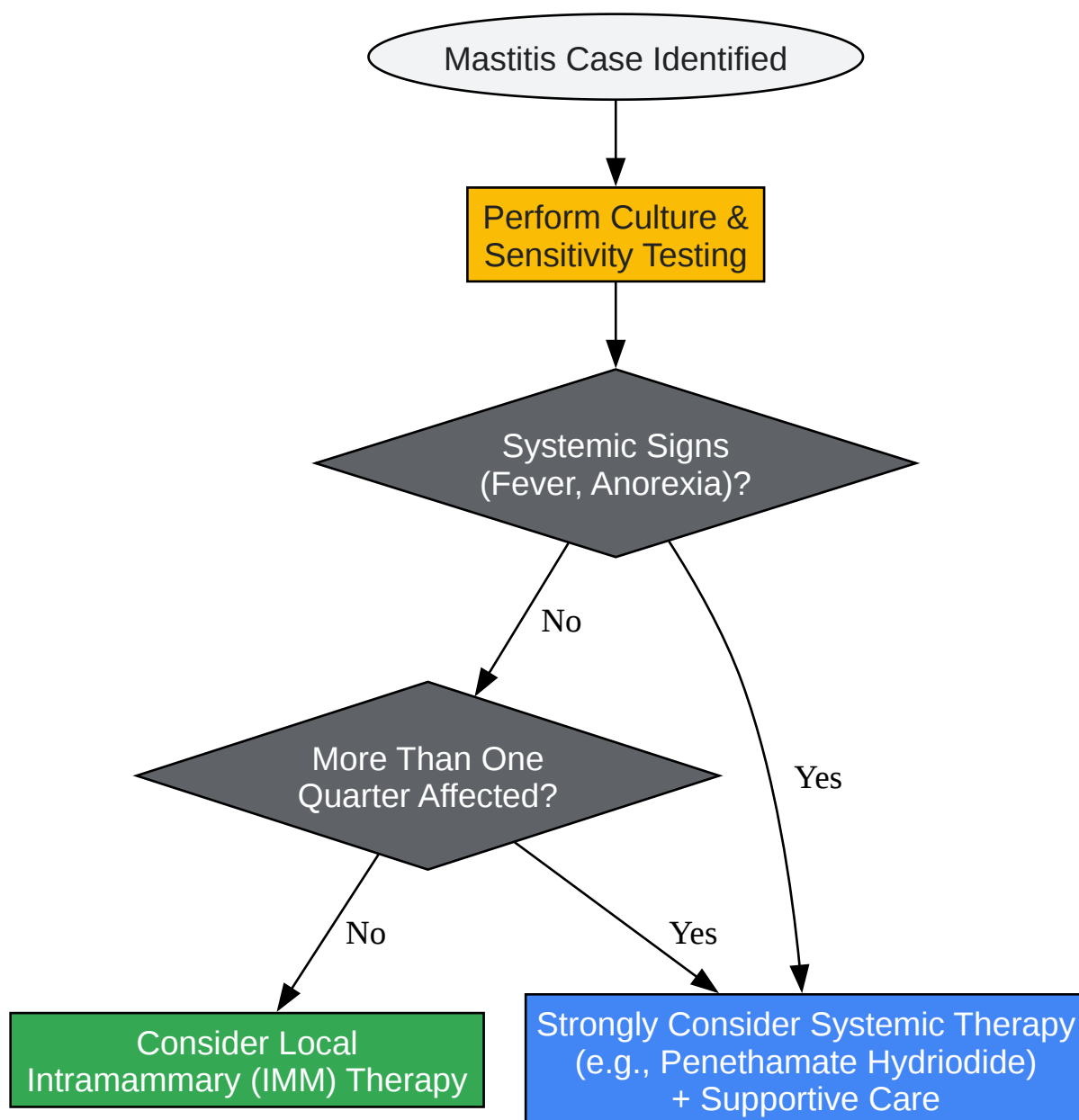
(Based on the methodology described by Steele and McDougall, 2014)[[12](#)]

- Objective: To evaluate the effect of a standard (3-day) versus a prolonged (6-day) treatment duration of **penethamate hydriodide** on bacteriological cure and SCC in cows with subclinical mastitis.
- Methodology:
  - Animal Selection:
    - Select cows with a composite SCC >200,000 cells/mL and a positive result on a cow-side test (e.g., Rapid Mastitis Test) in at least one quarter.
    - Collect milk samples from all quarters for bacteriological culture to identify the causative pathogen.
  - Grouping: Cows with a confirmed bacterial pathogen are randomly allocated to one of three groups:
    - Control Group: No treatment.
    - 3-Day Treatment Group: Receive daily IM injections of **penethamate hydriodide** (e.g., 5 g/cow ) for three consecutive days.
    - 6-Day Treatment Group: Receive daily IM injections of **penethamate hydriodide** (e.g., 5 g/cow ) for six consecutive days.
  - Post-Treatment Sampling:
    - Collect quarter milk samples for bacteriology at approximately 21 and 28 days post-treatment initiation.
    - Collect composite SCC data from the next scheduled herd test.
  - Endpoint Definition:

- Bacteriological Cure: The pathogen isolated pre-treatment is not present in either of the post-treatment samples (Day 21 and Day 28).
- SCC Response: Compare the geometric mean SCC at the subsequent herd test among the three groups.
- Data Analysis: Analyze the proportion of cured glands and the post-treatment SCC, accounting for factors like pathogen type, cow age, and pre-treatment SCC.

## Logical Relationships in Treatment Decisions

The decision to use a systemic antibiotic like **penethamate hydriodide** over a local intramammary (IMM) therapy depends on several clinical factors. Systemic therapy is often preferred when the infection involves more than one quarter, when systemic signs of illness are present, or when intramammary administration is impractical.<sup>[3]</sup>



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